The HPGA is a complex hormonal pathway that regulates fertility. Researchers can use Gonadorelin acetate to study the responsiveness of the pituitary gland to GnRH stimulation. This can provide insights into the diagnosis and treatment of various HPGA disorders that affect fertility [].
Gonadorelin acetate plays a crucial role in various ART procedures. It can be used to stimulate ovulation in females undergoing in vitro fertilization (IVF) or to control gonadotropin release for better timing of egg retrieval. In males, it can be used to improve sperm production in some cases of infertility.
Gonadorelin acetate is a valuable tool in animal research to study reproductive physiology and develop new treatments for infertility in animals. Researchers can use it to manipulate hormone levels in animals, allowing them to investigate the effects on various aspects of reproduction.
Gonadorelin acetate is a synthetic analogue of gonadotropin-releasing hormone, which is a decapeptide responsible for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. Its chemical formula is with a molecular weight of approximately 1260.38 g/mol. Gonadorelin acetate is utilized in various medical applications, particularly in reproductive health, by mimicking the natural hormone's action in regulating the reproductive axis in both males and females .
Gonadorelin acetate mimics the action of natural GnRH by binding to specific GnRH receptors on the pituitary gland cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. LH stimulates ovulation in females and testosterone production in males, while FSH promotes egg and sperm development [].
Gonadorelin acetate undergoes hydrolysis in biological systems, resulting in the formation of inactive peptide fragments. Its short half-life, ranging from 2 to 10 minutes initially and extending to 10 to 40 minutes terminally, necessitates continuous administration via infusion pumps for therapeutic use . The compound's stability is significantly influenced by its storage conditions; it remains stable at 24 degrees Celsius with 50% relative humidity for at least 12 months .
The primary biological activity of gonadorelin acetate involves stimulating the secretion of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. This action is crucial for regulating reproductive functions such as ovulation in females and spermatogenesis in males. The pulsatile release of gonadorelin is essential for maintaining normal reproductive function, as it influences the synthesis and release of these gonadotropic hormones .
Gonadorelin acetate is synthesized using solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into peptides, ensuring high purity and specific structural characteristics necessary for biological activity. The synthesis involves coupling protected amino acids on a solid support, followed by deprotection and cleavage to yield the final product .
Gonadorelin acetate has several clinical applications, including:
Research indicates that gonadorelin acetate interacts with specific receptors associated with gonadotropin-releasing hormone. These receptors mediate its action through G-protein coupled mechanisms, activating intracellular signaling pathways that lead to hormone secretion. Studies have also examined potential interactions with other hormonal therapies and their cumulative effects on reproductive health .
Gonadorelin acetate shares similarities with several compounds that also act on the gonadotropin-releasing hormone pathway. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Gonadorelin Hydrochloride | Synthetic analogue | Similar action but different salt form; used similarly |
| Luteinizing Hormone-Releasing Hormone | Endogenous hormone | Naturally occurring; longer half-life compared to gonadorelin acetate |
| Gonadoliberin | Synthetic analogue | Used primarily in veterinary medicine |
| Cystorelin | Synthetic analogue | Similar applications but primarily for livestock |
| Dirigestran | Synthetic analogue | Different mechanism of action; less common |
Gonadorelin acetate's unique properties stem from its specific chemical structure and its ability to be administered continuously via infusion, which allows for precise control over hormonal stimulation compared to other compounds that may have longer half-lives or different routes of administration .
Gonadorelin acetate is a synthetic decapeptide that possesses the same amino acid sequence as the naturally occurring gonadotropin-releasing hormone [1]. The molecular formula and weight of gonadorelin acetate are fundamental to understanding its chemical identity and properties.
The molecular formula of gonadorelin acetate in its free base form is C55H75N17O13, while the acetate salt form is represented as C55H75N17O13 · xC2H4O2 · yH2O, where x represents the number of acetate molecules and y represents the number of water molecules in the hydrated form [4] [8]. The molecular weight of gonadorelin in its free base form is 1182.29 g/mol, whereas the acetate salt form has a molecular weight of approximately 1242.34 g/mol [4] [16].
The following table presents the molecular formula and weight data for gonadorelin acetate:
| Property | Value |
|---|---|
| Molecular Formula (Free Base) | C55H75N17O13 |
| Molecular Formula (Acetate Salt) | C55H75N17O13 · xC2H4O2 · yH2O |
| Molecular Weight (Free Base) | 1182.29 g/mol |
| Molecular Weight (Acetate Salt) | 1242.34 g/mol |
The molecular structure of gonadorelin acetate includes multiple functional groups that contribute to its biological activity and physicochemical properties [7]. The presence of the acetate counterion in the salt form affects both the molecular weight and the overall stability of the compound [2].
Gonadorelin acetate is a decapeptide consisting of ten amino acids arranged in a specific sequence [5]. The peptide sequence of gonadorelin acetate is Glp-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, where Glp represents pyroglutamic acid and the C-terminal glycine is present as an amide [5] [8].
The amino acid sequence of gonadorelin acetate is as follows:
| Position | Amino Acid |
|---|---|
| 1 | Pyroglutamic acid (Glp/pGlu) |
| 2 | Histidine (His) |
| 3 | Tryptophan (Trp) |
| 4 | Serine (Ser) |
| 5 | Tyrosine (Tyr) |
| 6 | Glycine (Gly) |
| 7 | Leucine (Leu) |
| 8 | Arginine (Arg) |
| 9 | Proline (Pro) |
| 10 | Glycinamide (Gly-NH2) |
The structural characteristics of gonadorelin acetate include both hydrophobic and hydrophilic amino acid residues, which contribute to its overall physicochemical properties and biological activity [1] [7]. The presence of aromatic amino acids (histidine, tryptophan, and tyrosine) provides distinctive spectroscopic properties and contributes to the compound's conformational preferences [3].
The peptide backbone of gonadorelin acetate contains multiple peptide bonds that can adopt various conformations, contributing to the overall three-dimensional structure of the molecule [13]. The N-terminal pyroglutamic acid residue and the C-terminal glycinamide are important structural features that protect the peptide from degradation by aminopeptidases and carboxypeptidases, respectively [7] [8].
Gonadorelin acetate exhibits specific physicochemical properties that influence its stability, solubility, and overall behavior in various environments. Understanding these properties is essential for proper handling, storage, and application of the compound [6].
The physical appearance of gonadorelin acetate is described as a white to faintly yellowish amorphous powder [6] [18]. It is hygroscopic in nature, meaning it readily absorbs moisture from the surrounding environment, which can affect its stability and handling characteristics [6].
Solubility is a critical physicochemical property of gonadorelin acetate. The compound shows varying degrees of solubility in different solvents. It is very soluble in water, with a solubility of approximately 10 mg/mL in phosphate-buffered saline (pH 7.2) [14] [18]. In contrast, gonadorelin acetate has limited solubility in ethanol, with a reported value of approximately 0.25 mg/mL [14]. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with values of approximately 30 mg/mL in both solvents [14] [16].
The pH of a 1.6 mg/mL aqueous solution of gonadorelin acetate is approximately 4.5, indicating a slightly acidic nature [18]. This pH value is important for understanding the ionization state of the compound in solution and its potential interactions with other molecules [18].
The melting point of gonadorelin acetate is reported to be above 155°C, at which point the compound undergoes decomposition rather than a clean melting transition [6]. This thermal behavior is characteristic of many peptides and provides information about the compound's thermal stability [6].
The following table summarizes the key physicochemical properties of gonadorelin acetate:
| Property | Value |
|---|---|
| Appearance | White to faintly yellowish amorphous powder |
| Solubility in Water | ~10 mg/mL |
| Solubility in Ethanol | ~0.25 mg/mL |
| Solubility in DMSO | ~30 mg/mL |
| Solubility in DMF | ~30 mg/mL |
| pH (1.6 mg/mL aqueous solution) | 4.5 |
| Melting Point | >155°C (decomposition) |
These physicochemical properties are important considerations for the handling, formulation, and storage of gonadorelin acetate in various applications [14] [18].
Conformational analysis of gonadorelin acetate provides insights into the three-dimensional structure and dynamic behavior of the peptide, which are crucial for understanding its molecular interactions and biological activity [13].
Gonadorelin acetate is a linear decapeptide that does not possess a well-defined secondary structure in solution [13]. Instead, it exhibits conformational flexibility, allowing it to adopt multiple conformations depending on the environment [13]. This conformational flexibility is important for its biological function, as it enables the peptide to adapt to different receptor binding sites [13].
The peptide backbone of gonadorelin acetate contains multiple peptide bonds that can adopt various torsional angles, contributing to the overall conformational space accessible to the molecule [13]. The presence of proline at position 9 introduces a constraint in the peptide backbone, limiting the conformational freedom in that region of the molecule [5] [13].
Nuclear Magnetic Resonance (NMR) spectroscopy studies have been employed to investigate the conformational preferences of gonadorelin and its derivatives [13]. These studies have revealed that the peptide can adopt different conformations in solution, with certain regions showing preferences for specific structural motifs [13].
The conformational behavior of gonadorelin acetate is also influenced by its interactions with metal ions, such as zinc [13]. Studies have shown that the presence of zinc ions can trigger self-assembly of gonadorelin derivatives, leading to the formation of nanostructures and fibrils [13]. This metal-induced conformational change has implications for the formulation and delivery of gonadorelin acetate [13].
The following table summarizes key aspects of the conformational analysis of gonadorelin acetate:
| Aspect | Description |
|---|---|
| Secondary Structure | Linear decapeptide with no defined secondary structure in solution |
| Peptide Conformation | Flexible structure that can adopt multiple conformations |
| Structural Features | Contains both hydrophobic and hydrophilic amino acid residues |
| Hydrogen Bonding | Multiple potential hydrogen bond donors (17) and acceptors (17) |
| Disulfide Bridges | No disulfide bridges present |
| Structural Stability | Stabilized in salt form (acetate) compared to free base |
The conformational analysis of gonadorelin acetate provides valuable information for understanding its structure-activity relationships and for the design of analogs with improved properties [13].
Gonadorelin is available in different salt forms, with the acetate and hydrochloride salts being the most common [9]. The choice of salt form can significantly impact the stability, solubility, and overall physicochemical properties of the compound [9] [10].
Gonadorelin acetate has been extensively studied for its stability profile [10]. Research has shown that the gonadorelin acetate drug substance is stable for at least 12 months when stored at 24 degrees Celsius in 50% relative humidity [10]. Remarkably, it shows no degradation even under accelerated storage conditions, indicating excellent chemical stability [10].
The lyophilized form of gonadorelin acetate also demonstrates excellent stability, remaining stable for at least 18 months when stored at 24 degrees Celsius in 50% relative humidity [10]. Upon reconstitution, gonadorelin acetate maintains its stability for at least 45 days when stored at either 24 degrees Celsius or 37 degrees Celsius [10]. This extended stability after reconstitution is particularly advantageous for practical applications [10].
In comparison to other salt forms, gonadorelin acetate generally exhibits superior stability [9] [10]. The hydrochloride salt of gonadorelin, while also used in pharmaceutical preparations, is generally considered less stable than the acetate form and more susceptible to degradation under similar storage conditions [9] [12]. The free base form of gonadorelin is less stable than both salt forms, being more susceptible to hydrolysis and other degradation pathways [9].
The following table provides a comparison of the different salt forms of gonadorelin and their stability characteristics:
| Salt Form | Stability Characteristics | Storage Recommendations |
|---|---|---|
| Gonadorelin Acetate | Stable for at least 12 months at 24°C and 50% relative humidity | Store at -20°C |
| Gonadorelin Hydrochloride | Less stable than acetate form, more susceptible to degradation | Store at -20°C |
| Gonadorelin (Free Base) | Less stable than salt forms, more susceptible to hydrolysis | Store at -20°C under inert atmosphere |
| Gonadorelin Acetate (Lyophilized) | Excellent stability for at least 18 months at 24°C and 50% relative humidity | Store at -20°C |
| Gonadorelin Acetate (Reconstituted) | Stable for at least 45 days at 24°C or 37°C | Can be stored at room temperature for short periods |
The superior stability of gonadorelin acetate compared to other salt forms makes it the preferred choice for many applications [10] [12]. The acetate counterion appears to provide a stabilizing effect on the peptide structure, potentially through favorable ionic interactions and by creating a more favorable microenvironment that reduces degradation pathways [10].
Solid Phase Peptide Synthesis represents the predominant methodology for gonadorelin acetate production, offering systematic assembly of the decapeptide sequence through stepwise amino acid addition to an insoluble polymeric support [1] [2]. The fundamental principle involves anchoring the peptide chain to a solid resin via its carboxy-terminus, enabling efficient removal of excess reagents and byproducts through simple filtration and washing procedures [3] [4].
The synthesis proceeds through repetitive cycles consisting of four primary steps: deprotection of the amino-protecting group, washing to remove deprotection reagents, coupling of the next protected amino acid, and additional washing to eliminate unreacted coupling components [1] [5]. This methodology provides exceptional control over reaction conditions while minimizing peptide losses during purification steps.
Contemporary solid phase synthesis employs various resin types optimized for different synthetic strategies. Wang resin and Rink Amide resin represent the most frequently utilized supports for gonadorelin acetate synthesis, providing appropriate acid-labile linkages for peptide release [6] [7]. The selection of resin depends on the desired carboxy-terminal functionality, with Wang resin yielding peptide acids and Rink Amide resin producing peptide amides.
Coupling efficiency remains critical for successful synthesis, with incomplete coupling reactions leading to deletion sequences and reduced product purity [3] [8]. Modern coupling reagents including HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enable efficient amide bond formation under mild conditions [6] [2].
Resin loading optimization significantly influences synthesis outcomes, with typical loading densities ranging from 0.3 to 0.8 mmol/g depending on peptide sequence complexity [9]. Lower loading densities generally improve coupling efficiency for difficult sequences by reducing steric hindrance and aggregation effects.
Microwave-assisted solid phase peptide synthesis has emerged as a transformative technology for gonadorelin acetate production, offering substantial improvements in synthesis speed, yield, and purity compared to conventional room temperature methods [10] [11] [12]. This approach utilizes controlled microwave irradiation to accelerate both deprotection and coupling reactions through enhanced molecular motion and improved solvation.
Temperature control represents a critical parameter in microwave-assisted synthesis, with optimal temperatures typically ranging from 60 to 80 degrees Celsius for coupling reactions and 75 to 90 degrees Celsius for deprotection steps [10] [13]. These elevated temperatures dramatically reduce reaction times from hours to minutes while maintaining excellent stereochemical integrity [13].
Coupling reactions under microwave conditions can be completed in 5 to 10 minutes compared to 60 to 120 minutes for conventional synthesis [11] [14]. The acceleration results from improved activation of coupling reagents and enhanced diffusion rates within the resin matrix. Studies demonstrate that microwave energy allows most amino acid couplings to be completed in just 5 minutes with minimal racemization [10].
Deprotection efficiency shows similar improvements, with Fmoc removal requiring only 3 to 5 minutes under microwave conditions versus 15 to 30 minutes conventionally [10] [15]. The rapid deprotection minimizes exposure to basic conditions, reducing the risk of side reactions such as aspartimide formation.
Power control enables precise heating without creating hot spots or degrading sensitive residues [16] [17]. Modern microwave synthesizers provide accurate temperature monitoring through fiber-optic probes, ensuring reproducible conditions throughout the synthesis cycle.
Solvent compatibility expands under microwave conditions, with successful syntheses reported using dimethylformamide, N-methylpyrrolidone, and mixed solvent systems including toluene/dimethyl sulfoxide [12] [14]. This versatility allows optimization of solvation properties for challenging peptide sequences.
Energy efficiency represents an additional advantage, with microwave-assisted synthesis consuming approximately 60 percent less energy than conventional heating methods while achieving superior results . The reduced environmental impact and operational costs make this technology increasingly attractive for large-scale production.
Protecting group strategies form the foundation of successful gonadorelin acetate synthesis, requiring careful selection of orthogonal protection schemes that enable selective deprotection without affecting other functional groups [19] [20] [21]. The two primary strategies employed are the Fmoc/tert-butyl and Boc/benzyl methodologies, each offering distinct advantages for different synthetic approaches.
Fmoc Strategy utilizes 9-fluorenylmethyloxycarbonyl protection for alpha-amino groups, removable under mild basic conditions using 20 percent piperidine in dimethylformamide [20] [22] [21]. This base-labile protecting group provides excellent compatibility with acid-labile side chain protecting groups, enabling true orthogonal protection throughout the synthesis. The Fmoc group demonstrates exceptional stability under acidic conditions while being rapidly removed under basic treatment.
Side chain protection employs tert-butyl-based protecting groups including tert-butyl esters for aspartic and glutamic acid, tert-butyl ethers for serine, threonine, and tyrosine, and specialized groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine [19] [23] [24]. These protecting groups resist basic deprotection conditions while being efficiently removed during final acidolytic cleavage.
Trityl protection finds application for histidine residues in gonadorelin acetate synthesis, providing acid-labile protection that prevents unwanted side reactions during chain assembly [23] [24]. The trityl group shows excellent stability throughout the synthesis cycle while being cleanly removed under trifluoroacetic acid treatment.
Boc Strategy employs tert-butyloxycarbonyl protection for alpha-amino groups, requiring acidic deprotection using trifluoroacetic acid or hydrogen fluoride [20] [25] [26]. While historically important, this strategy has largely been superseded by Fmoc chemistry due to the harsher cleavage conditions required and potential for peptide degradation.
Orthogonal compatibility ensures that protecting groups can be removed selectively without affecting other protected functionalities [27] [28]. This principle enables sequential deprotection during synthesis and simultaneous removal of side chain protecting groups during final cleavage. Careful selection of protection schemes prevents cross-reactivity and ensures high-quality product formation.
Monitoring deprotection through analytical techniques including ninhydrin testing, UV spectroscopy, and high-performance liquid chromatography enables real-time optimization of reaction conditions [9] [29]. These methods provide immediate feedback on deprotection efficiency and help identify incomplete reactions before proceeding to the next coupling step.
Cleavage and isolation protocols represent critical final steps in gonadorelin acetate synthesis, requiring careful optimization to achieve complete peptide release while minimizing side reactions and degradation [30] [31] [32]. The selection of appropriate cleavage conditions depends on the protecting group strategy employed and the specific amino acid composition of the target peptide.
Trifluoroacetic acid cleavage serves as the standard method for Fmoc-based synthesis, typically employing cocktails containing 82 to 95 percent trifluoroacetic acid with various scavengers to prevent side reactions [30] [31] [33]. The most commonly used cleavage cocktail consists of trifluoroacetic acid/triisopropylsilane/water (95:2.5:2.5), providing effective cleavage while minimizing cationic alkylation of sensitive residues.
Scavenger selection proves crucial for preventing unwanted modifications during cleavage, particularly for peptides containing methionine, cysteine, and tryptophan residues [30] [32] [34]. Triisopropylsilane effectively scavenges carbocations generated during protecting group removal, while water prevents peptide aggregation and aids in solvation. Phenol addition provides additional protection against aromatic alkylation reactions.
Reagent B composition (trifluoroacetic acid 88 percent, phenol 5 percent, water 5 percent, triisopropylsilane 2 percent) offers an "odorless" alternative to traditional thiol-containing cocktails while maintaining excellent scavenging capacity [32]. This composition proves particularly suitable for gonadorelin acetate synthesis due to its effectiveness with trityl-protected residues.
Cleavage timing requires optimization based on peptide composition and protecting group complexity, with standard protocols employing 1 to 4 hour treatments at room temperature [30] [35] [31]. Extended cleavage times may be necessary for complete removal of certain protecting groups, particularly when multiple arginine residues with Pbf protection are present.
Workup procedures involve precipitation of the crude peptide using cold ether, followed by centrifugation and washing to remove cleavage byproducts [35] [33] [36]. The crude peptide is then dissolved in appropriate solvents for purification, typically requiring immediate processing to prevent degradation.
Quality assessment through analytical high-performance liquid chromatography and mass spectrometry enables evaluation of cleavage efficiency and product purity before proceeding to final purification steps [30] [37] [38]. These analytical methods help identify incomplete cleavage or side reactions requiring protocol modification.
Acetate salt formation represents the final step in gonadorelin acetate production, involving conversion from the typically obtained trifluoroacetate salt to the pharmaceutically preferred acetate form [39] [40] [41]. This transformation is essential for therapeutic applications due to reduced toxicity concerns and improved formulation properties associated with acetate counterions.
Ion exchange methodology provides the most common approach for salt conversion, utilizing reversed-phase high-performance liquid chromatography with acetic acid-containing mobile phases [39] [42] [41]. The peptide is loaded onto a C18 column, washed extensively with dilute acetic acid to remove trifluoroacetate, and eluted using an acetonitrile/acetic acid gradient system.
Buffer selection employs volatile acetic acid systems that can be completely removed during lyophilization, leaving the pure acetate salt without residual buffer components [42] [41] [43]. Typical buffer concentrations range from 0.1 to 1.0 percent acetic acid, providing sufficient ion-pairing capacity while maintaining peptide solubility.
Exchange efficiency depends on peptide hydrophobicity and the number of basic residues available for salt formation [40] [42]. Gonadorelin acetate, containing arginine and histidine residues, readily forms stable acetate salts with exchange efficiencies typically exceeding 95 percent when proper conditions are employed.
Process monitoring through ion chromatography and nuclear magnetic resonance spectroscopy enables verification of complete trifluoroacetate removal and confirmation of acetate salt formation [39] [42]. These analytical methods ensure that residual trifluoroacetate levels remain below acceptable limits for pharmaceutical applications.
Lyophilization conditions require optimization to maintain peptide stability while achieving complete solvent removal [44] [45] [46]. Typical protocols employ freezing at minus 40 degrees Celsius followed by primary drying under vacuum and secondary drying at elevated temperature to ensure complete water and acetic acid removal.
Stability considerations for the final acetate salt include protection from moisture due to hygroscopic properties and storage under refrigerated conditions to prevent degradation [44] [45]. Proper packaging in sealed containers with desiccant maintains product quality throughout the intended shelf life.
Characterization methods for the final product include high-performance liquid chromatography for purity determination, mass spectrometry for molecular weight confirmation, amino acid analysis for composition verification, and water content determination by Karl Fischer titration [45] [46]. These comprehensive analytical methods ensure that the final gonadorelin acetate meets all quality specifications for its intended use.